(-)-alpha-Pinene

Catalog No.
S1487910
CAS No.
7785-26-4
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-alpha-Pinene

CAS Number

7785-26-4

Product Name

(-)-alpha-Pinene

IUPAC Name

(1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1

InChI Key

GRWFGVWFFZKLTI-IUCAKERBSA-N

SMILES

CC1=CCC2CC1C2(C)C

Synonyms

(1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (1S,5S)-(-)- 2-Pinene; (1S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (-)-(1S)-α-Pinene; (-)-2-Pinene; (-)-α-Pinene; (1S,5S)-(-)-α-Pinene; (S)-(-)-α-Pinene; 1S-α-Pinene; l-α-Pinene;

Canonical SMILES

CC1=CCC2CC1C2(C)C

Isomeric SMILES

CC1=CC[C@H]2C[C@@H]1C2(C)C

(-)-alpha-Pinene is a bicyclic monoterpene characterized by its distinct pine-like aroma and isomeric structure. It is a significant component of turpentine and is primarily derived from coniferous trees. The molecular formula of (-)-alpha-Pinene is C₁₀H₁₆, featuring a cyclobutane ring and a double bond, which contribute to its chemical reactivity and biological activity. It exists in two enantiomeric forms: (-)-alpha-Pinene and (+)-beta-Pinene, with the former being the more prevalent form in nature.

  • Anti-inflammatory: Studies indicate (-)-alpha-Pinene may reduce inflammation [].
  • Bronchodilatory: It may help relax airway muscles, potentially aiding in respiratory conditions.
  • Anxiolytic: Some research suggests it might have anti-anxiety effects.
, particularly oxidation and isomerization.

  • Oxidation: When exposed to atmospheric conditions, (-)-alpha-Pinene can oxidize rapidly, forming a variety of products including Highly Oxygenated Organic Molecules (HOM) and secondary organic aerosols (SOA) . The ozonolysis of (-)-alpha-Pinene leads to the formation of peroxy radicals, which are critical intermediates in atmospheric chemistry .
  • Thermal Stability: Studies indicate that (-)-alpha-Pinene exhibits thermal stability under inert conditions but can decompose under oxidative environments at elevated temperatures .

(-)-alpha-Pinene demonstrates notable biological activities:

  • Antitumor Effects: Research has shown that (-)-alpha-Pinene can induce cell cycle arrest in human hepatoma cell lines, suggesting potential as an anticancer agent .
  • Antibacterial Properties: It has exhibited antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating its potential use in antimicrobial applications .
  • Neuroprotective Effects: In animal models, (-)-alpha-Pinene has been reported to provide neuroprotection through anti-inflammatory mechanisms .

Several methods exist for synthesizing (-)-alpha-Pinene:

  • Natural Extraction: The most common method involves extracting (-)-alpha-Pinene from natural sources like pine resin or turpentine.
  • Chemical Synthesis: Laboratory synthesis can be achieved through cyclization reactions starting from simpler terpenes or via the pinene synthase enzyme pathway .
  • Isomerization: Catalytic processes using zeolites can facilitate the conversion of other terpenes into (-)-alpha-Pinene .

(-)-alpha-Pinene finds extensive applications across various industries:

  • Fragrance Industry: Its pleasant scent makes it a popular ingredient in perfumes and cosmetics.
  • Pharmaceuticals: Due to its biological activities, it is being explored for therapeutic applications, particularly in oncology and antimicrobial treatments.
  • Food Industry: Used as a flavoring agent in food products owing to its aromatic properties.

Research has highlighted the interactions of (-)-alpha-Pinene with various environmental factors:

  • Atmospheric Chemistry: Studies have shown that (-)-alpha-Pinene reacts with ozone and nitrogen dioxide on mineral surfaces, leading to complex reaction pathways that contribute to air quality issues .
  • Biological Interactions: Investigations into its interaction with cellular components have revealed insights into its mechanisms of action against cancer cells and bacteria .

Several compounds share structural or functional similarities with (-)-alpha-Pinene. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeKey CharacteristicsUnique Aspects
(+)-beta-PineneBicyclic MonoterpeneSimilar aroma; less prevalent than (-)-alpha-PineneDifferent stereochemistry leading to varied biological effects
LimoneneMonoterpeneCitrus aroma; used in cleaning productsStronger antibacterial properties compared to (-)-alpha-Pinene
CampheneBicyclic MonoterpeneUsed in fragrances; exhibits cooling sensationMore reactive with ozone than (-)-alpha-Pinene
MyrceneMonoterpeneFound in hops; contributes to beer flavorHigher potency in anti-inflammatory effects

The unique stereochemistry of (-)-alpha-Pinene contributes significantly to its specific biological activities and applications compared to these similar compounds.

Terpenoid Synthesis in Conifers (Pinus spp.)

Conifers, particularly Pinus species, produce (-)-alpha-pinene as part of their oleoresin defense system. Terpenoid biosynthesis occurs via two parallel pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. In loblolly pine (Pinus taeda), monoterpenes like alpha-pinene derive predominantly from the MEP pathway, which begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP).

Key enzymes include 1-hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate synthase (HDS) and 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyze critical steps in the MEP pathway. For example, PmHDS in Pinus massoniana exhibits tissue-specific expression, with highest activity in xylem and stems, and is upregulated by abiotic stressors like NaCl and jasmonic acid.

Enzymatic Cyclization Mechanisms (Geranyl Pyrophosphate → Pinane Skeleton)

The cyclization of geranyl pyrophosphate (GPP) into (-)-alpha-pinene involves stereospecific reactions mediated by pinene synthases (PS). In Pinus taeda, distinct (+)- and (-)-alpha-pinene synthases share only 66% amino acid identity but utilize antipodal mechanisms to produce enantiomers. The reaction proceeds via ionization of GPP to form linalyl pyrophosphate (LPP), followed by cyclization into a pinane cation intermediate. Final deprotonation yields (-)-alpha-pinene.

Studies on Salvia officinalis cyclases reveal that stereochemical control depends on the enzyme’s ability to bind specific LPP enantiomers. For instance, cyclase I preferentially uses (3R)-LPP to form (+)-alpha-pinene, while cyclase II favors (3S)-LPP for (-)-alpha-pinene. In conifers, this stereospecificity ensures ecological efficacy, as (-)-alpha-pinene deters specific insect herbivores.

Antimicrobial and Antifungal Mechanisms

Enantiomer-Dependent Activity Against Bacteria and Fungi

The antimicrobial activity of alpha-pinene demonstrates significant stereochemical specificity, with the positive enantiomer (+)-alpha-pinene exhibiting substantially greater activity compared to its negative counterpart (-)-alpha-pinene [1]. Research has consistently shown that only the positive enantiomers of alpha-pinene and beta-pinene demonstrate microbicidal activity against bacterial and fungal pathogens [5]. The minimal inhibitory concentration values for (+)-alpha-pinene range from 117 to 4,150 micrograms per milliliter against various pathogenic microorganisms, while (-)-alpha-pinene shows no detectable antimicrobial activity up to concentrations of 20 milligrams per milliliter [1] [5].

Table 1: Minimal Inhibitory Concentrations of Alpha-Pinene Enantiomers Against Selected Microorganisms

Microorganism(+)-Alpha-Pinene (μg/mL)(-)-Alpha-Pinene (μg/mL)
Candida albicans3,125No activity
Cryptococcus neoformans117No activity
Rhizopus oryzae390No activity
Methicillin-resistant Staphylococcus aureus4,150No activity

Data compiled from Silva et al. [1] [13]

The enantiomer-dependent activity extends to time-kill kinetics, where (+)-alpha-pinene demonstrates rapid fungicidal action against Candida albicans, achieving complete elimination of the inoculum within 60 minutes [1] [5]. In contrast, bactericidal effects against methicillin-resistant Staphylococcus aureus require extended exposure periods of approximately 6 hours [1]. Fungi, particularly Cryptococcus neoformans, exhibit heightened sensitivity to (+)-alpha-pinene compared to bacterial pathogens [1].

Synthetic derivatives of alpha-pinene have shown enhanced antimicrobial properties compared to the parent compound [4] [7]. Beta-lactam derivatives of (+)-alpha-pinene demonstrate antimicrobial activity increases ranging from 3.5-fold against Candida albicans to 43-fold against Staphylococcus aureus [4]. Notably, while (-)-alpha-pinene lacks intrinsic antimicrobial activity, its corresponding beta-lactam derivatives, amino esters, and amino alcohols exhibit significant antimicrobial properties against test microorganisms [4] [7].

Inhibition of Virulence Factors (Phospholipases, Esterases)

Alpha-pinene demonstrates selective inhibitory activity against microbial virulence factors, particularly phospholipases and esterases secreted by pathogenic organisms [1] [13]. Subinhibitory concentrations of (+)-alpha-pinene achieve 50% inhibition of phospholipase activity in Cryptococcus neoformans, while (+)-beta-pinene demonstrates 72% inhibition of esterase activity in the same organism [1]. These enzyme inhibition effects are significantly more pronounced in Cryptococcus neoformans compared to other tested pathogens, including methicillin-resistant Staphylococcus aureus and Candida albicans [1].

The inhibition of phospholipases represents a critical mechanism for reducing microbial virulence, as these enzymes play essential roles in host cell membrane disruption and pathogen invasion [8] [9]. Phospholipase A2 enzymes specifically hydrolyze phospholipids in cell membranes, facilitating pathogen penetration and establishing infection [8]. The selective inhibition of these virulence factors by alpha-pinene suggests a targeted approach to reducing pathogenicity without necessarily eliminating the microorganism entirely [1].

Research on Verticillium longisporum phospholipase demonstrates that these enzymes function as virulence factors by targeting host nuclei and altering gene expression patterns involved in plant immunity [8] [9]. While this research focuses on plant pathogens, it illustrates the broader significance of phospholipase inhibition as an antimicrobial strategy [8]. The ability of alpha-pinene to interfere with these enzyme systems represents a promising approach for managing infections caused by resistant pathogens [1].

Biofilm Disruption and Synergistic Antimicrobial Combinations

Alpha-pinene demonstrates significant activity against biofilm formation and established biofilm structures [1] [6]. The minimal inhibitory concentration of (+)-alpha-pinene completely prevents Candida albicans biofilm formation, while twice the minimal inhibitory concentration of (+)-beta-pinene achieves similar biofilm prevention [1]. Against mature biofilms, alpha-pinene achieves disruption rates ranging from 71% to 88% at concentrations of minimal inhibitory concentration, twice minimal inhibitory concentration, and four times minimal inhibitory concentration [6].

Table 2: Synergistic Activity of Alpha-Pinene with Commercial Antimicrobials

Antimicrobial CombinationTarget OrganismReduction FactorEffect Classification
Ciprofloxacin + (+)-Alpha-PineneMRSA166-foldSynergistic
Ciprofloxacin + (+)-Beta-PineneMRSA8-foldSynergistic
Amphotericin B + (+)-Alpha-PineneFungi1-2 foldIndifferent

Data from Silva et al. [1] [13]

Synergistic combinations of alpha-pinene with conventional antimicrobials demonstrate enhanced therapeutic potential [1] [2] [13]. The combination of ciprofloxacin with (+)-alpha-pinene against methicillin-resistant Staphylococcus aureus reduces the minimal inhibitory concentration from 4,150 to 1,037 micrograms per milliliter for alpha-pinene and achieves a 166-fold reduction in ciprofloxacin requirements [1]. Similar synergistic effects occur with (+)-beta-pinene, resulting in an 8-fold reduction in ciprofloxacin minimal inhibitory concentration [1].

The modulation of antimicrobial resistance by (-)-alpha-pinene has been extensively studied in Campylobacter jejuni, where it demonstrates significant enhancement of antibiotic efficacy [12] [28]. At concentrations of 125 milligrams per liter, (-)-alpha-pinene reduces minimal inhibitory concentrations of various antimicrobials by 32-fold to over 512-fold [28]. This modulation occurs through dual mechanisms involving efflux pump inhibition and membrane permeabilization [28]. The compound specifically targets the CmeABC efflux system and another efflux protein, Cj1687, effectively reducing antimicrobial resistance [28].

Neuroprotective and Anti-Inflammatory Properties

Modulation of Neuroinflammation in Ischemic Stroke Models

Alpha-pinene demonstrates significant neuroprotective effects in experimental ischemic stroke models through multiple anti-inflammatory mechanisms [15] [18] [22]. In middle cerebral artery occlusion models, alpha-pinene at concentrations of 50 and 100 milligrams per kilogram significantly improves sensorimotor function and reduces infarct volume in brain tissue [15]. The compound effectively attenuates blood-brain barrier permeability in ischemic areas, contributing to reduced secondary injury [15].

The anti-inflammatory effects of alpha-pinene involve suppression of key inflammatory cytokines including tumor necrosis factor-alpha and interleukin-1beta in hippocampus, cortex, and striatum regions [15] [18]. At 100 milligrams per kilogram, alpha-pinene significantly reduces both gene and protein expression of these inflammatory mediators [15]. The compound also suppresses nuclear factor kappa B p65, inducible nitric oxide synthase, and cyclooxygenase-2 expression in ischemic brain tissue [18].

Table 3: Neuroprotective Effects of Alpha-Pinene in Ischemic Stroke Models

ParameterControl GroupAlpha-Pinene TreatmentImprovement
Infarct VolumeBaseline50-100 mg/kgSignificant reduction
Blood-Brain Barrier PermeabilityElevated50-100 mg/kgSignificant reduction
Tumor Necrosis Factor-AlphaElevated100 mg/kgSignificant reduction
Interleukin-1BetaElevated100 mg/kgSignificant reduction
Nuclear Factor Kappa BElevated100 mg/kgSignificant reduction

Data compiled from Khoshnazar et al. [15] [22]

The neuroprotective mechanisms extend to apoptosis inhibition, where alpha-pinene suppresses pro-apoptotic Bax messenger ribonucleic acid expression while upregulating anti-apoptotic Bcl-2 gene expression [15]. The compound significantly reduces ischemia-reperfusion-induced caspase-3 activation in the CA1 area of the hippocampus [18]. These effects contribute to improved neurological outcomes and reduced tissue damage following ischemic insult [15].

Alpha-pinene treatment results in restoration of antioxidant enzyme activities, including superoxide dismutase, catalase, and glutathione peroxidase in affected brain regions [22]. The compound reduces malondialdehyde concentrations, nitric oxide levels, and interleukin-6 expression, indicating comprehensive antioxidant and anti-inflammatory activity [22]. These effects occur at doses of 25, 50, and 100 milligrams per kilogram, with the highest dose demonstrating the most pronounced benefits [18] [22].

Acetylcholinesterase Inhibition and Cholinergic Modulation

Alpha-pinene demonstrates significant acetylcholinesterase inhibitory activity, with both (+) and (-) enantiomers showing potent inhibition of this key enzyme in the cholinergic system [23] [24]. Research indicates that alpha-pinene functions as a noncompetitive inhibitor of acetylcholinesterase, with inhibition constants ranging from 0.086 to 0.090 milligrams per milliliter [23] [24]. The compound achieves 57.1 micrograms per milliliter as the concentration required for 50% enzyme inhibition [24].

In vitro studies demonstrate that alpha-pinene at 1 millimolar concentration achieves 57.07% acetylcholinesterase inhibition within 15 minutes, with inhibition increasing to 95.45% at 100 millimolar concentration [24]. The inhibitory activity follows a dose-dependent pattern, with concentrations as low as 1 millimolar producing measurable enzyme inhibition [24]. Kinetic analysis reveals that alpha-pinene functions through uncompetitive inhibition mechanisms, affecting both enzyme-substrate binding and catalytic activity [24].

The acetylcholinesterase inhibitory effects of alpha-pinene contribute to its neuroprotective properties through enhancement of cholinergic neurotransmission [14] [16]. In beta-amyloid-induced neurodegeneration models, alpha-pinene treatment prevents the reduction of nicotinic acetylcholine receptor alpha7 subunit expression while suppressing inflammatory markers [14]. The compound significantly reduces tumor necrosis factor-alpha, interleukin-1beta, interleukin-6, and nuclear factor kappa B messenger ribonucleic acid expression in hippocampal tissue [14].

Table 4: Acetylcholinesterase Inhibitory Activity of Alpha-Pinene

ConcentrationInhibition PercentageTime PointStudy Reference
1 mM57.07%15 minutesZarrad et al. [24]
10 mM78.53%15 minutesZarrad et al. [24]
50 mM83.92%15 minutesZarrad et al. [24]
100 mM95.45%15 minutesZarrad et al. [24]

Inhibition measured using substrate acetylthiocholine

The neuroprotective effects of alpha-pinene through cholinergic modulation extend to behavioral improvements in neurodegenerative disease models [14] [16] [20]. Treatment with alpha-pinene results in improved spatial learning and memory performance in Morris water maze tests and reduced anxiety-like behavior in elevated plus-maze assessments [14]. The compound enhances brain-derived neurotrophic factor expression while reducing N-methyl-D-aspartate receptor subunit 2A and 2B expression in hippocampal tissue [14].

Physical Description

Liquid

XLogP3

2.8

Boiling Point

156.14999999999998 °C

LogP

4.83 (LogP)

Melting Point

-60.49999999999999 °C

UNII

TZR3GM95PR

GHS Hazard Statements

Aggregated GHS information provided by 668 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 668 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 635 of 668 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (30.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (84.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (57.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (91.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (91.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

7785-26-4
2437-95-8

Wikipedia

(-)-alpha-pinene

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1S,5S)-: ACTIVE

Dates

Last modified: 08-15-2023

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